4'-Methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride
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Overview
Description
4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride is a synthetic flavone derivative Flavones are a class of flavonoids, which are naturally occurring compounds found in various plants They are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylbenzaldehyde and morpholine.
Formation of Intermediate: The benzaldehyde derivative undergoes a condensation reaction with morpholine to form 4-methoxy-3-(morpholinomethyl)benzaldehyde.
Cyclization: The intermediate is then subjected to cyclization reactions to form the flavone core structure.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce flavanones.
Scientific Research Applications
4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(morpholinomethyl)benzaldehyde: A precursor in the synthesis of the target compound.
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde: Another flavone derivative with similar structural features.
4-Methoxy-3-(trifluoromethyl)benzaldehyde: A related compound with a trifluoromethyl group instead of a morpholinomethyl group.
Uniqueness
4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride is unique due to the presence of both methoxy and morpholinomethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other flavone derivatives.
Properties
CAS No. |
67238-84-0 |
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Molecular Formula |
C22H24ClNO4 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-3-methylchromen-4-one;chloride |
InChI |
InChI=1S/C22H23NO4.ClH/c1-15-21(24)18-5-3-4-6-20(18)27-22(15)16-7-8-19(25-2)17(13-16)14-23-9-11-26-12-10-23;/h3-8,13H,9-12,14H2,1-2H3;1H |
InChI Key |
CNANZULPBUEMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)C[NH+]4CCOCC4.[Cl-] |
Origin of Product |
United States |
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